8-Chloro-3-fluoroisoquinoline
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Overview
Description
8-Chloro-3-fluoroisoquinoline is a fluorinated isoquinoline derivative characterized by the presence of chlorine and fluorine atoms on its isoquinoline ring structure. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines but with a nitrogen atom in a different position
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct introduction of fluorine onto the isoquinoline ring. This can be achieved using reagents like Selectfluor or xenon difluoride under controlled conditions.
Cyclization Reactions: Cyclization of pre-fluorinated benzene derivatives can also be employed to construct the isoquinoline ring. This method often involves the use of strong bases or transition metal catalysts.
Nucleophilic Substitution: Another approach is the nucleophilic displacement of halogen atoms, where a fluorine atom replaces a chlorine atom in a halogenated precursor.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient separation techniques to ensure purity and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed to reduce the chlorine or fluorine atoms, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reactions: Substitution reactions are common, where functional groups on the isoquinoline ring are replaced by other atoms or groups. This can be achieved using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Quinones, hydroxylated isoquinolines.
Reduction Products: Reduced isoquinolines, chloro- or fluoro-alkanes.
Substitution Products: Amino-isoquinolines, alkylated isoquinolines.
Scientific Research Applications
8-Chloro-3-fluoroisoquinoline has found applications in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Medicine: It has potential therapeutic applications, including antibacterial, antiviral, and anticancer properties.
Industry: Its unique properties make it valuable in the production of materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 8-Chloro-3-fluoroisoquinoline exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can include enzyme inhibition, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
8-Chloro-3-fluoroisoquinoline is compared to other similar compounds, such as:
8-Chloroisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoroisoquinoline: Lacks the chlorine atom, leading to variations in reactivity and biological activity.
7-Fluoro-4-chloroquinoline: Similar structure but with a different arrangement of halogen atoms, affecting its properties and applications.
Properties
IUPAC Name |
8-chloro-3-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEUZCLQQGSOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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